

# Technical Guide: Physical Properties of 2-Nitro-4-(trifluoromethyl)benzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-Nitro-4-(trifluoromethyl)benzaldehyde

**Cat. No.:** B033803

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Nitro-4-(trifluoromethyl)benzaldehyde**, a key intermediate in the synthesis of fine chemicals and pharmaceuticals. This document includes tabulated physical data, generalized experimental protocols for property determination, and a visualization of a key synthetic pathway involving this compound.

## Core Physical and Chemical Properties

**2-Nitro-4-(trifluoromethyl)benzaldehyde** is a solid organic compound notable for its dual functional groups—a nitro group and a trifluoromethyl group—which make it a versatile building block in medicinal chemistry and materials science.

## Data Presentation

The quantitative physical properties of **2-Nitro-4-(trifluoromethyl)benzaldehyde** are summarized in the table below for easy reference and comparison.

| Property          | Value                                                        | Source(s)                                                                                           |
|-------------------|--------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | 109466-87-7                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>3</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>                     |
| Molecular Weight  | 219.12 g/mol                                                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Appearance        | Light yellow to brown solid                                  | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>                                         |
| Melting Point     | 41-45 °C                                                     | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>                                         |
| Boiling Point     | 273.8 ± 40.0 °C (Predicted)                                  | <a href="#">[5]</a> <a href="#">[6]</a>                                                             |
| Density           | 1.496 ± 0.06 g/cm <sup>3</sup> (Predicted)                   | <a href="#">[5]</a> <a href="#">[6]</a>                                                             |

## Experimental Protocols

While specific experimental documentation for the determination of this compound's physical properties is not publicly detailed, the following are standard, widely accepted laboratory protocols for measuring the key physical properties of a solid organic compound like **2-Nitro-4-(trifluoromethyl)benzaldehyde**.

### Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity.[\[4\]](#) A narrow melting range typically signifies a high-purity substance.[\[1\]](#)[\[3\]](#)

Methodology:

- Sample Preparation: A small amount of the dry, finely powdered **2-Nitro-4-(trifluoromethyl)benzaldehyde** is packed into a thin-walled glass capillary tube, sealed at one end.[\[2\]](#)[\[3\]](#)[\[4\]](#) The sample should be compacted to a height of 1-2 mm.[\[7\]](#)
- Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[\[3\]](#)
- Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

- Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point.[7] This defines the melting range.

## Boiling Point Determination (Thiele Tube Method for Solids)

For a solid compound, the boiling point is determined after it has been melted.

Methodology:

- Sample Preparation: A small quantity of the substance is placed in a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the now-liquid sample.[8]
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[5][8]
- Heating: The side arm of the Thiele tube is heated gently.[5][8] As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[8] The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[5][8]

## Density Determination (Buoyancy/Displacement Method)

The density of a solid can be determined using Archimedes' principle.[9]

Methodology:

- Weigh in Air: A sample of the solid is weighed accurately on an analytical balance. This mass is recorded as  $M_1$ .[10]
- Select an Inert Liquid: An auxiliary liquid of known density ( $\rho_{\text{liquid}}$ ), in which the solid is completely insoluble, is chosen.

- Weigh in Liquid: The solid sample is fully submerged in the auxiliary liquid and weighed again. This apparent mass is recorded as  $M_2$ .
- Calculation: The volume of the solid ( $V$ ) is calculated from the apparent loss in mass, which corresponds to the mass of the displaced liquid. The density of the solid ( $\rho_{\text{solid}}$ ) is then calculated using the formula:
  - Volume ( $V$ ) =  $(M_1 - M_2) / \rho_{\text{liquid}}$
  - Density ( $\rho_{\text{solid}}$ ) =  $M_1 / V$

## Synthetic Pathway Visualization

**2-Nitro-4-(trifluoromethyl)benzaldehyde** is a valuable precursor for other chemical intermediates. One common reaction is its conversion to 2-nitro-4-trifluoromethylbenzonitrile. This two-step process involves the formation of an oxime intermediate followed by a dehydration reaction.[11][12]

Caption: Synthesis of 2-nitro-4-trifluoromethylbenzonitrile from its aldehyde precursor.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [store.astm.org](http://store.astm.org) [store.astm.org]
- 2. [thinksrs.com](http://thinksrs.com) [thinksrs.com]
- 3. SSERC | Melting point determination [[sserc.org.uk](http://sserc.org.uk)]
- 4. [uomus.edu.iq](http://uomus.edu.iq) [uomus.edu.iq]
- 5. [vijaynazare.weebly.com](http://vijaynazare.weebly.com) [vijaynazare.weebly.com]
- 6. [quora.com](http://quora.com) [quora.com]
- 7. [alnoor.edu.iq](http://alnoor.edu.iq) [alnoor.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. The preparation method of 2-nitro-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Nitro-4-(trifluoromethyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033803#2-nitro-4-trifluoromethyl-benzaldehyde-physical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)